REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:14]=[CH:13][C:6]2[N:7]([CH3:12])[C:8](=O)[CH2:9][O:10][C:5]=2[CH:4]=1.CSC.B>C1COCC1>[CH3:1][O:2][C:3]1[CH:14]=[CH:13][C:6]2[N:7]([CH3:12])[CH2:8][CH2:9][O:10][C:5]=2[CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
13.07 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(N(C(CO2)=O)C)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
13.6 mL
|
Type
|
reactant
|
Smiles
|
CSC.B
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed under nitrogen
|
Type
|
TEMPERATURE
|
Details
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to reflux for two hours
|
Duration
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2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
quenched by addition of 50 mL of 10% aqueous HCl
|
Type
|
CUSTOM
|
Details
|
Precipitate was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the liquid was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(N(CCO2)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 9.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |